RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER
Description
Racemic cis-6-oxo-octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester (CAS: 1251004-07-5) is a bicyclic pyrrolopyridine derivative with a molecular formula of C₁₂H₂₀N₂O₃ and a molecular weight of 240.3 g/mol . The compound features a cis-configuration at two stereocenters, as indicated by its IUPAC name and SMILES notation (O=C1NC[C@@H]2C@HCN(C2)C(=O)OC(C)(C)C) . It is primarily utilized as a pharmaceutical intermediate in organic synthesis and drug discovery, with suppliers such as Fluorochem, Combi-Blocks Inc., and Chemlyte Solutions offering purities ranging from 95% to 99% . The tert-butyl ester group enhances its stability and solubility, making it suitable for laboratory-scale reactions requiring controlled stereochemistry .
Properties
IUPAC Name |
tert-butyl (3aS,7aS)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)13-5-9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLSHURDLKOJJN-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)NCC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(=O)NC[C@H]2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester
The tert-butyl ester group serves as a protective moiety for the carboxylic acid functionality. Acidic hydrolysis is the primary method for deprotection:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis to carboxylic acid | Trifluoroacetic acid (TFA), DCM, RT | cis-6-oxo-octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid | >85% |
- Mechanism : Protonation of the ester oxygen by TFA facilitates nucleophilic attack by water, releasing tert-butanol and yielding the free carboxylic acid.
- Applications : The deprotected acid is pivotal for further derivatization, such as peptide coupling or salt formation .
Reduction of the 6-Oxo Group
The ketone at position 6 can be reduced to a secondary alcohol, altering the compound’s polarity and bioactivity:
| Reaction | Reagents | Product | Selectivity | Reference |
|---|---|---|---|---|
| Ketone → Alcohol | NaBH₄ (MeOH) or LiAlH₄ (THF) | cis-6-hydroxy-octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester | >90% (racemic) |
- Challenges : Stereochemical control is limited due to the racemic nature of the starting material.
- Utility : The alcohol intermediate is a precursor for alkylation or glycosylation reactions .
Functionalization of Amine Groups
The pyrrolidine nitrogen and pyridine-like nitrogen (in the fused ring) participate in alkylation and acylation:
N-Alkylation
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | N-substituted pyrrolo-pyridine derivatives | 60–75% |
- Example : Reaction with methyl iodide produces a quaternary ammonium salt, enhancing water solubility .
Acylation
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-acetylated derivative | 80% |
- Applications : Acylated derivatives are explored as prodrugs or intermediates for CNS-targeted therapies .
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the fused bicyclic system undergoes ring-opening:
| Reaction | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Acidic ring-opening | H₂SO₄, heat | Linear amino-ketone carboxylic acid tert-butyl ester | Forms γ-lactam upon cyclization |
- Mechanism : Protonation of the pyridine nitrogen destabilizes the ring, leading to cleavage.
Enzymatic Transformations
Lipase-mediated reactions enable enantioselective modifications, though the racemic nature limits resolution:
| Reaction | Enzyme | Product | Selectivity | Reference |
|---|---|---|---|---|
| Hydrolysis | Candida antarctica lipase B (CALB) | Partially resolved carboxylic acid | E > 100 (S-enantiomer) |
- Utility : Despite racemic starting material, enzymatic methods favor one enantiomer, aiding chiral pool synthesis .
Comparative Reactivity with Analogues
Key differences in reactivity compared to structurally similar compounds:
Scientific Research Applications
Medicinal Chemistry Applications
Racemic cis-6-oxo-octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural similarity to known bioactive compounds suggests it may interact with various biological targets.
Preliminary studies indicate that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial properties : Research has suggested that similar compounds can inhibit bacterial growth.
- Cytotoxic effects : Some studies have indicated potential anticancer activity against specific cell lines.
- Neuroprotective effects : Investigations into neurodegenerative diseases have highlighted the potential for this compound to protect neuronal cells.
Case Study: Anticancer Activity
A study conducted on a related compound demonstrated that modifications to the pyrrolidine ring enhanced cytotoxicity against human cancer cell lines. This suggests that this compound may be a candidate for further development in anticancer therapies.
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis due to its versatile functional groups. It can undergo various chemical reactions, such as:
- Esterification : The tert-butyl ester group allows for further modifications and derivatization.
- Cyclization reactions : The fused ring structure can participate in cyclization processes to form more complex molecules.
Materials Science Applications
In materials science, this compound's unique properties make it suitable for developing advanced materials, such as:
- Polymeric materials : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Nanomaterials : The compound can serve as a building block for creating nanostructured materials with specific functionalities.
Mechanism of Action
The mechanism of action of RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs include pyrrolopyridine derivatives and related heterocycles. Key comparisons are outlined below:
| Compound | Molecular Weight (g/mol) | Purity | XLogP3 | Complexity | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|---|
| Racemic cis-6-oxo-octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester | 240.3 | 95–99% | 0.4 | 335 | Bicyclic pyrrolopyridine, tert-butyl ester | Pharmaceutical intermediates |
| 2-Cyanopyridine | 104.12 | N/A | 0.7 | 58 | Pyridine, nitrile | Agrochemicals, catalysis |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 225.03 | 97% | 1.2 | 224 | Bromopyrrolopyridine, aldehyde | Anticancer research |
| 4-[2-(1-Piperidinyl)ethoxy] phenol | 221.31 | 95% | 1.8 | 192 | Phenol, piperidine ether | Estrogen receptor modulators |
Molecular Complexity: The target compound exhibits significantly higher complexity (335) compared to simpler analogs like 2-cyanopyridine (58) due to its bicyclic framework and stereocenters .
Lipophilicity : Its XLogP3 value (0.4) suggests moderate lipophilicity, contrasting with more hydrophobic analogs like 4-bromo-pyrrolopyridine-3-carbaldehyde (1.2) . This impacts solubility and bioavailability in drug design.
Stereochemical Impact: The cis configuration and racemic nature differentiate it from non-chiral analogs (e.g., 2-cyanopyridine), making it critical for enantioselective synthesis .
Application-Specific Differences
- Pharmaceutical Utility : The compound’s rigid bicyclic structure is favored in protease inhibitor design, whereas 4-bromo-pyrrolopyridine-3-carbaldehyde is explored in kinase inhibition .
- Reactivity: The ketone group at position 6 allows for further functionalization (e.g., reduction to alcohols), a feature absent in non-oxo analogs .
Biological Activity
Racemic cis-6-oxo-octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester (CAS Number: 1251004-07-5) is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The compound has the following molecular properties:
- Molecular Formula : C12H20N2O3
- Molecular Weight : 240.2988 g/mol
- SMILES Notation : O=C1NC[C@@H]2C@HCN(C2)C(=O)OC(C)(C)C
- Complexity : 335
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 3
- Rotatable Bond Count : 2
Research indicates that derivatives of pyrrolo[3,4-c]pyridine compounds, including this compound, exhibit significant biological activity as inhibitors of various kinases. For instance, studies have shown that related compounds can inhibit receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in necroptosis and inflammation pathways. This inhibition can lead to reduced cell death and disease progression in models of multiple sclerosis and other inflammatory conditions .
Case Studies and Experimental Findings
-
Inhibition of RIP1 Kinase :
- A study demonstrated that derivatives with similar structures to the target compound exhibited potent inhibition of RIP1 kinase activity. These compounds were effective in reducing necroptotic cell death in both mouse and human cell lines, indicating their potential therapeutic applications in neurodegenerative diseases .
-
Structure-Activity Relationship (SAR) :
- The SAR studies involving pyrrolo[3,4-c]pyridine derivatives revealed that specific modifications to the core structure significantly enhance potency and selectivity towards target kinases. For example, compounds with certain substituents showed IC50 values as low as 210 nM against TBK1 and IKKε kinases, which are implicated in obesity-related metabolic disorders .
-
Pharmacokinetics and Efficacy :
- Oral administration of structurally similar compounds demonstrated favorable pharmacokinetic profiles, including good brain penetration and bioavailability. In experimental autoimmune encephalomyelitis (EAE) models, these compounds effectively attenuated disease symptoms when administered at doses of 10 mg/kg twice daily .
Comparative Table of Related Compounds
Q & A
Basic: What are the key considerations for optimizing the synthesis of racemic cis-6-oxo-octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester?
Methodological Answer:
Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, highlights the importance of copolymerization design for structurally similar polycyclic compounds, emphasizing monomer ratios and initiation systems (e.g., ammonium persulfate as an initiator) to achieve controlled molecular weights . For this compound, stereochemical control during cyclization is critical. Employing chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may enhance cis-selectivity. Post-synthesis purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) can isolate the racemic product efficiently.
Basic: How should researchers characterize the stereochemical configuration of this compound?
Methodological Answer:
Characterization involves a combination of NMR (e.g., NOESY for spatial proton-proton interactions) and chiral HPLC to confirm the racemic nature and cis-configuration. X-ray crystallography provides definitive structural validation, as seen in for related pyrrolo-pyridine derivatives . Polarimetry can quantify optical activity, though racemic mixtures will show no net rotation. Computational methods (e.g., DFT-based NMR chemical shift predictions) cross-validate experimental data .
Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. Molecular docking studies (using software like AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes in ), prioritizing derivatives with optimal binding affinities . For example, substituting the tert-butyl ester with electron-withdrawing groups may improve metabolic stability. Experimental validation via kinetic assays (e.g., IC50 measurements) should follow computational predictions.
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from overlapping signals (e.g., in crowded NMR regions) or dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:
- Variable-temperature NMR to probe dynamic effects.
- Isotopic labeling (e.g., deuterated solvents) to simplify splitting patterns.
- 2D-COSY/TOCSY to map proton connectivity, as demonstrated in for maleimide derivatives .
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. If ambiguity persists, crystallize the compound for X-ray analysis.
Advanced: What frameworks support the design of experiments investigating this compound’s enzyme inhibition mechanisms?
Methodological Answer:
Link experiments to a theoretical framework (Guiding Principle 2 in ), such as transition-state theory or allosteric modulation models . Use kinetic assays (e.g., stopped-flow spectroscopy) to measure inhibition constants (Ki). Surface Plasmon Resonance (SPR) quantifies binding kinetics (kon/koff rates). For mechanistic insights, employ isotopic tracing (e.g., ¹⁸O-labeled substrates) to track catalytic steps. ’s approach to studying spirocyclic compounds’ protein interactions provides a template for experimental design .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
Stability depends on functional group susceptibility. The tert-butyl ester is prone to hydrolysis under acidic/alkaline conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. ’s safety guidelines recommend inert atmosphere storage (argon) at –20°C for moisture-sensitive analogs . For lab-scale use, lyophilization in amber vials minimizes photodegradation.
Advanced: How can researchers leverage this compound’s scaffold to develop novel materials (e.g., polymers or coatings)?
Methodological Answer:
The pyrrolo-pyridine core offers rigidity and π-stacking potential. Copolymerize with monomers like DMDAAC (from ) to create cationic polymers for dye-fixation or conductive materials . Introduce crosslinkable groups (e.g., acrylates) via post-synthetic modification. Thermal analysis (TGA/DSC) evaluates material stability, while AFM/SEM characterizes surface morphology. ’s industrial applications of spirocyclic compounds suggest analogous strategies for coatings .
Advanced: What methodologies address challenges in scaling up synthesis while maintaining stereochemical purity?
Methodological Answer:
Continuous flow reactors enhance mixing and heat transfer, reducing side reactions. In-line analytics (e.g., FTIR probes) monitor reaction progress in real time. For crystallization, use anti-solvent addition under controlled supersaturation to avoid racemization. ’s controlled polymerization techniques (e.g., feed rate adjustments) are adaptable to large-scale synthesis .
Basic: What are the ethical and safety protocols for handling this compound?
Methodological Answer:
Follow ’s guidelines: use fume hoods for volatile intermediates, wear nitrile gloves, and avoid skin contact with tert-butyl esters . Dispose of waste via approved chemical protocols (e.g., neutralization for acidic byproducts). Institutional Review Board (IRB) approval is mandatory for biological studies.
Advanced: How to integrate this compound into interdisciplinary research (e.g., medicinal chemistry and materials science)?
Methodological Answer:
Adopt a quadripolar methodological model ( ) to unify theoretical, technical, and epistemological frameworks . For drug development, combine SAR studies (medicinal chemistry) with biocompatibility testing (materials science). Use shared datasets (e.g., crystallographic databases) to bridge disciplines. ’s multi-field applications demonstrate the value of cross-disciplinary collaboration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
